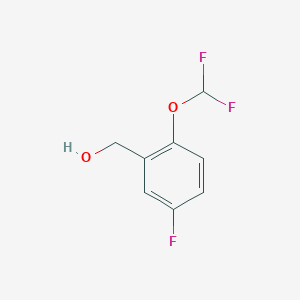

2-(Difluoromethoxy)-5-fluorobenzyl alcohol

Descripción

2-(Difluoromethoxy)-5-fluorobenzyl alcohol (CAS 72768-94-6) is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.147 g/mol . Its structure features a benzyl alcohol backbone substituted with a difluoromethoxy group (-OCF₂H) at position 2 and a fluorine atom at position 3. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging fluorine’s electronegativity to modulate metabolic stability and bioavailability .

Propiedades

IUPAC Name |

[2-(difluoromethoxy)-5-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRHLUOBUKCJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol generally involves:

- Introduction of the difluoromethoxy group onto the aromatic ring.

- Installation of the fluorine substituent at the 5-position.

- Reduction or functionalization of a benzyl precursor to the corresponding benzyl alcohol.

These steps often require selective halogenation, nucleophilic substitution, or transition-metal catalyzed fluorination, followed by reduction or Grignard-type additions to form the benzyl alcohol moiety.

Preparation via Halogenation and Grignard Reaction (Analogous Method)

A relevant and detailed method for preparing fluorinated benzyl alcohols is illustrated by the synthesis of 4-cyano-2-fluorobenzyl alcohol, which shares structural similarity in terms of fluorine substitution and benzyl alcohol formation. This method can be adapted for this compound with suitable modifications:

Step 1: Aromatic Halogenation and Nucleophilic Substitution

- Starting from a difluorinated benzonitrile or benzaldehyde derivative, selective bromination is performed using potassium bromide and a phase transfer catalyst (such as 18-crown-6 and tetrabutylammonium bromide) in polar aprotic solvents like DMSO or DMF at elevated temperatures (120–160 °C).

- This step yields a bromo-fluoro substituted intermediate, e.g., 4-bromo-3-fluorobenzonitrile.

Step 2: Grignard Exchange and Addition

- The bromo-fluoro aromatic intermediate is dissolved in tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

- It undergoes Grignard exchange with isopropyl magnesium chloride-lithium chloride complex at low temperatures (-10 to 0 °C).

- Paraformaldehyde is then added to the reaction mixture to introduce the hydroxymethyl group, forming the benzyl alcohol after quenching and workup.

- The yield reported for this analogous reaction is approximately 77.6%, with high purity (HPLC 99.6%) and characterized by 1H-NMR.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3,4-Difluorobenzonitrile, KBr, 18-crown-6, TBAB, DMSO, 120-160 °C | 4-Bromo-3-fluorobenzonitrile | Phase transfer catalysis enhances yield |

| 2 | Isopropyl MgCl-LiCl (1.3 eq), paraformaldehyde, THF, -15 to 10 °C | 4-Cyano-2-fluorobenzyl alcohol | Grignard addition to paraformaldehyde |

This method's principles can be extended to install the difluoromethoxy group by starting from appropriately difluoromethoxy-substituted aromatic precursors or by post-functionalization of the benzyl alcohol.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is typically introduced via nucleophilic substitution or by using specialized difluoromethylation reagents:

- Recent advances in organofluorine chemistry have developed reagents such as BT-SCF2H (benzothiazolyl difluoromethylthiolating agents) which can transfer difluoromethylthio or difluoromethoxy groups to aromatic systems under mild conditions.

- For alcohol substrates, difluoromethylthiolation and selenylation methods have been reported, sometimes requiring silver triflate additives to improve yields and substrate scope.

- These methods allow for late-stage functionalization of aromatic alcohols, potentially enabling the conversion of 5-fluorobenzyl alcohol derivatives to this compound.

| Reagent | Substrate Type | Conditions | Yield/Notes |

|---|---|---|---|

| BT-SCF2H | Alcohols | With/without AgOTf additive | Enables difluoromethylthiolation; yields improved with AgOTf |

| BT-SeCF2H | Alcohols | Mild conditions | Lower yields without additives |

Summary Table of Preparation Approaches

| Preparation Step | Method/Conditions | Key Reagents/Notes | Yield/Purity |

|---|---|---|---|

| Aromatic bromination/fluorination | KBr, 18-crown-6, TBAB, DMSO, 120-160 °C | Phase transfer catalysis enhances selectivity | High regioselectivity |

| Grignard exchange and paraformaldehyde addition | Isopropyl MgCl-LiCl, THF, -15 to 10 °C | Forms benzyl alcohol from aryl bromide | ~77.6% yield, HPLC 99.6% |

| Difluoromethoxy group introduction | BT-SCF2H reagent, possibly with AgOTf additive | Late-stage difluoromethylthiolation of alcohols | Moderate to good yields |

Research Findings and Considerations

- The Grignard approach allows for efficient introduction of the benzyl alcohol moiety with high purity and yield.

- The choice of solvent and temperature is critical for controlling regioselectivity and avoiding side reactions.

- Difluoromethoxy group introduction remains challenging due to the instability of partially fluorinated anions; however, novel reagents like BT-SCF2H and catalytic additives improve outcomes.

- Late-stage functionalization techniques are preferred for introducing the difluoromethoxy group to avoid harsh conditions that might degrade sensitive functionalities.

- Analytical characterization (e.g., 1H-NMR, HPLC) confirms the high purity of the final products in reported analogous syntheses.

The preparation of this compound can be effectively approached by combining established aromatic halogenation and Grignard chemistry with modern difluoromethylation techniques. Starting from suitably substituted aromatic precursors, selective bromination and fluorination set the stage for Grignard addition of paraformaldehyde to yield the benzyl alcohol. Subsequent or concurrent introduction of the difluoromethoxy group is achievable via specialized reagents under mild conditions, ensuring good yields and purity.

This synthesis strategy balances classical organometallic methods with cutting-edge fluorination chemistry, providing a robust route for preparing this valuable fluorinated benzyl alcohol derivative.

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents.

Reduction: Reduction to alkanes or alcohols using reducing agents.

Substitution: Nucleophilic substitution reactions where the difluoromethoxy or fluorobenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .

Aplicaciones Científicas De Investigación

2-(Difluoromethoxy)-5-fluorobenzyl alcohol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluorobenzyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular targets, making the compound of interest in medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated benzyl alcohols are critical in drug design due to their tunable electronic and steric properties. Below is a detailed comparison of 2-(difluoromethoxy)-5-fluorobenzyl alcohol with analogous compounds:

Substituent Effects and Electronic Properties

Spectroscopic and Structural Insights

- NMR Data : For 2-fluoro-5-nitrobenzyl alcohol (a related compound), $ ^1H $ NMR shows a hydroxyl proton at δ 2.24 ppm (t, J = 5.9 Hz), while $ ^{19}F $ NMR exhibits a signal at δ -108.7 ppm . Similar shifts are expected for this compound, with split signals due to $ ^2J_{FF} $ coupling in the -OCF₂H group.

- Conformational Analysis : Fluorination at C2 and C5 induces torsional strain, favoring planar conformations that enhance π-π stacking in crystal structures .

Actividad Biológica

2-(Difluoromethoxy)-5-fluorobenzyl alcohol is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of organic compounds, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzyl alcohol moiety with difluoromethoxy and fluorine substituents. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways, potentially influencing cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.

Antimicrobial Activity

Research has shown promising results regarding the antimicrobial efficacy of this compound. A study evaluated its effectiveness against several bacterial strains using the disc diffusion method. The results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.

| Compound | Inhibition Zone (mm) | MIC (µM) |

|---|---|---|

| This compound | 15 | 32 |

| Standard Antibiotic (e.g., Gentamicin) | 18 | 16 |

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigated the effects of this compound on glioblastoma multiforme (GBM) cell lines. The compound demonstrated cytotoxic effects with an IC50 value indicating potent inhibition of cell proliferation under hypoxic conditions. Fluorinated derivatives showed enhanced binding affinity to hexokinase, a key enzyme in glycolysis, which is often upregulated in cancer cells. -

Antibacterial Efficacy :

In another study, the compound was tested against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial growth at sub-MIC concentrations, highlighting its potential as a therapeutic agent against resistant strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of fluorine atoms enhances the biological activity of the compound compared to non-fluorinated analogs. Modifications at the benzyl position have shown varied effects on potency and selectivity towards specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-(Difluoromethoxy)-5-fluorobenzyl alcohol, and how do reaction conditions influence yield?

The synthesis of derivatives with difluoromethoxy and benzyl alcohol groups often involves nucleophilic substitution or selective fluorination. For example, analogs like 4-bromo-2-fluorobenzyl alcohol are synthesized via halogenation of benzyl alcohol precursors under controlled conditions (e.g., using NaBH₄ for reduction steps) . For the difluoromethoxy group, introducing fluorine via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is common, but optimization of temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., dichloromethane vs. THF) is critical to avoid side reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to resolve impurities, as demonstrated in pharmacopeial monographs for related difluoromethoxy-containing compounds .

- NMR : H and F NMR are essential for confirming substitution patterns. For instance, the difluoromethoxy group (−OCF₂H) shows a characteristic triplet in F NMR (δ −80 to −85 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the known reactivity trends of the difluoromethoxy and benzyl alcohol groups in this compound?

- The difluoromethoxy group (−OCF₂H) is electron-withdrawing, which can deactivate the aromatic ring toward electrophilic substitution but enhance stability against oxidation .

- The benzyl alcohol moiety is prone to oxidation; thus, protecting groups (e.g., silyl ethers) are recommended during multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing byproducts?

Advanced strategies include:

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions in fluorination steps .

- Catalytic Fluorination : Using catalysts like Selectfluor® or NFSI (N-fluorobenzenesulfonimide) enhances regioselectivity for difluoromethoxy introduction .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent) identifies optimal conditions. For example, excess DAST (>1.2 eq.) may improve yield but risks over-fluorination .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting point)?

Q. What are the stability profiles of this compound under various storage conditions?

Q. How can computational modeling predict biological activity or degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.